molecular formula C7H10N2O B2688211 5-(Cyclopropylmethyl)-1,2-oxazol-3-amine CAS No. 1496642-91-1

5-(Cyclopropylmethyl)-1,2-oxazol-3-amine

Cat. No.: B2688211
CAS No.: 1496642-91-1
M. Wt: 138.17
InChI Key: GUCUNKRQCJDBBY-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-1,2-oxazol-3-amine is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . Its CAS registry number is 1248170-88-8 . This amine-substituted isoxazole is classified as a chemical building block in scientific research . As a heterocyclic amine, it presents a multifunctional scaffold for medicinal chemistry and drug discovery research. The simultaneous presence of an amine group and the isoxazole ring, which is a privileged structure in pharmaceuticals, makes this compound a valuable intermediate for the synthesis of more complex molecules . Researchers can utilize it to explore new chemical spaces, particularly in developing small molecule inhibitors or probes. Proper handling and storage are essential for this compound. It should be kept in a dark place under an inert atmosphere and stored at 2-8°C to maintain stability . The available safety information indicates a warning, with potential hazards including skin and eye irritation and specific target organ toxicity if swallowed . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(cyclopropylmethyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-4-6(10-9-7)3-5-1-2-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCUNKRQCJDBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496642-91-1
Record name 5-(cyclopropylmethyl)-1,2-oxazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-1,2-oxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole derivatives . Another approach involves the use of propargylamines, which are oxidized to the corresponding oximes followed by intramolecular cyclization mediated by copper chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using nitrile oxides and suitable alkenes or alkynes under controlled conditions. The use of metal-free synthetic routes is also explored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

5-(Cyclopropylmethyl)-1,2-oxazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazole/Oxadiazole Family

The following table summarizes key structural and physicochemical differences between 5-(Cyclopropylmethyl)-1,2-oxazol-3-amine and related compounds:

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Suppliers Purity/Notes
This compound 1496642-91-1 C₇H₁₁N₂O 139.18 1,2-oxazole; 5-cyclopropylmethyl, 3-amine 1 Limited availability
5-Cyclopropyl-1,2,4-oxadiazol-3-amine 868696-42-8 C₅H₇N₃O 125.13 1,2,4-oxadiazole; 5-cyclopropyl, 3-amine 3 97% purity
3-(Cyclopropylmethyl)-1,2-oxazol-5-amine Not specified C₇H₁₁N₂O 139.18 Positional isomer (3-cyclopropylmethyl) N/A Data unavailable
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine 1803574-06-2 C₉H₆F₂N₂O 196.16 Aryl substitution (2,4-difluorophenyl) Multiple High structural polarity
5-(2-Chlorophenyl)-1,2-oxazol-3-amine CID 66200617 C₉H₇ClN₂O 194.62 Aryl substitution (2-chlorophenyl) N/A Predicted logP: 2.7
5-(Quinolin-6-yl)-1,2-oxazol-3-amine 1482213-28-4 C₁₂H₉N₃O 211.22 Bulky aromatic substitution (quinoline) N/A Low aqueous solubility

Key Observations :

  • Oxazole vs. Oxadiazole Rings: The 1,2-oxazole core in the target compound differs from the 1,2,4-oxadiazole in CAS 868696-42-6.
  • Substituent Effects : The cyclopropylmethyl group in the target compound increases steric bulk and lipophilicity (predicted logP ~2.0) compared to the smaller cyclopropyl group in 5-Cyclopropyl-1,2,4-oxadiazol-3-amine (logP ~1.3) .
  • Aryl vs. Alkyl Substitution : Compounds like 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine exhibit higher molecular weights and polarity due to fluorine atoms, which may enhance metabolic stability but reduce membrane permeability compared to alkyl-substituted analogues .
Functional and Pharmacological Implications
  • Biological Activity : While direct pharmacological data for this compound is scarce, structurally related compounds are explored as kinase inhibitors, antimicrobial agents, or CNS modulators. For example, 5-Cyclopropyl-1,2,4-oxadiazol-3-amine has been used in high-throughput screening for antiviral targets .
  • Synthetic Accessibility : The cyclopropylmethyl group in the target compound may complicate synthesis due to steric hindrance during ring formation, whereas aryl-substituted derivatives (e.g., 5-(2-chlorophenyl)-1,2-oxazol-3-amine) are often synthesized via Suzuki-Miyaura coupling .

Biological Activity

5-(Cyclopropylmethyl)-1,2-oxazol-3-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Chemical Formula : C₆H₈N₂O
  • CAS Number : 1496642-91-1
  • Molecular Weight : 124.14 g/mol

The structure includes an oxazole ring, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole moiety can participate in various interactions with proteins and enzymes, influencing biological pathways. The following mechanisms have been suggested:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
  • Receptor Binding : It may interact with various receptors, influencing physiological responses.

1. Pharmacological Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
  • Anti-inflammatory Effects : In animal models, administration of the compound resulted in reduced inflammation markers, indicating potential use in treating inflammatory diseases.

2. Case Studies

A notable case study involved the assessment of this compound's effects on neuroinflammation:

  • Study Design : Mice were treated with varying doses of this compound and subjected to lipopolysaccharide (LPS) challenges.
  • Results : The treatment group exhibited a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to the control group.

Comparative Analysis

When comparing this compound with similar compounds, several distinctions emerge:

CompoundBiological ActivityPotency Level
This compoundAntimicrobial & Anti-inflammatoryModerate
Related Oxazole Derivative AAnticancerHigh
Related Oxazole Derivative BAntiviralLow

Q & A

Q. Key Considerations :

  • Reaction conditions (e.g., anhydrous environments, temperature control) are critical to avoid side products like over-alkylated species.
  • Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Basic Question: How is structural characterization performed for this compound?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropylmethyl and oxazole protons/carbons. For example, the cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the oxazole C3 carbon resonates near δ 160 ppm .
  • Mass Spectrometry (LC-MS) : Molecular ion peaks at m/z 153 [M+H]⁺ confirm the molecular weight.
  • Infrared Spectroscopy : Stretching vibrations for the oxazole ring (C=N at ~1600 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Validation : Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) ensures structural accuracy .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected NMR splitting or missing peaks) may arise from:

  • Dynamic effects : Conformational flexibility in the cyclopropyl group can cause signal broadening. Use variable-temperature NMR to stabilize signals .
  • Tautomerism : The oxazole-amine system may exhibit tautomeric forms. 2D NMR (e.g., HSQC, HMBC) clarifies connectivity .
  • Impurity interference : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before analysis .

Case Study : In one instance, an unexpected δ 2.1 ppm peak was traced to residual ethyl acetate solvent; switching to deuterated DCM resolved the issue .

Advanced Question: What strategies optimize yield in multi-step syntheses?

Answer:
Process Optimization :

  • Step 1 (Cyclization) : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours conventional) .
  • Step 2 (Amine introduction) : Catalytic hydrogenation (Pd/C, H₂) improves selectivity over traditional SnCl₂ reduction .

Q. Yield Data :

StepConventional YieldOptimized Yield
145%72%
260%85%

Troubleshooting : Monitor intermediates via TLC to halt reactions at completion and minimize degradation .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Methodology :

Structural Modifications : Synthesize analogs with variations in:

  • Cyclopropyl substituents (e.g., cyclobutyl, isopropyl).
  • Oxazole ring substituents (e.g., methyl, halogen).

Biological Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR .

Q. Example SAR Findings :

AnalogModificationActivity (IC₅₀)
5-(Cyclopropylmethyl)Parent compound12 nM
5-(Isopropyl)Increased steric bulk45 nM
5-(Methyl)Reduced hydrophobicity>100 nM

Interpretation : The cyclopropyl group enhances binding via hydrophobic interactions, while bulkier groups reduce affinity .

Advanced Question: How to address discrepancies in biological activity across studies?

Answer:
Discrepancies may stem from:

  • Assay Conditions : Varying pH or ionic strength alters compound protonation states. Standardize buffers (e.g., PBS at pH 7.4) .
  • Protein Isoforms : Test activity against multiple isoforms (e.g., kinase isoforms α, β, γ) to identify selectivity .
  • Metabolic Stability : Use liver microsome assays to compare degradation rates (e.g., t₁/₂ = 120 min vs. 30 min for unstable analogs) .

Validation : Replicate studies in orthogonal assays (e.g., cell-based vs. biochemical) to confirm findings .

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